Superior Tolerability and Long-Term Adherence in Treatment-Resistant Schizophrenia Compared to Historical Antipsychotic Trials
In a 1-year Phase 2 clinical trial for patients with treatment-resistant schizophrenia (TRS), evenamide demonstrated a 1-year retention rate of 75%, which is significantly higher than the 37-42% retention rate observed for atypical antipsychotics in the landmark CATIE study for chronic schizophrenia, indicating superior real-world tolerability and patient adherence [1][2]. Additionally, the adverse event dropout rate was exceptionally low at 1.9% over 6 months [3].
| Evidence Dimension | Long-term patient retention/adherence |
|---|---|
| Target Compound Data | 75% retention at 1 year; 1.9% adverse dropout rate at 6 months |
| Comparator Or Baseline | Atypical antipsychotics in the CATIE trial (37-42% retention at 18 months) |
| Quantified Difference | ~33-38% absolute improvement in retention; 1.9% adverse dropout rate vs. typical higher rates for antipsychotics |
| Conditions | Phase 2, open-label, rater-blinded, randomized trial; Evenamide added to stable antipsychotic therapy in TRS patients (N=100) [1]; Historical control from CATIE study [2] |
Why This Matters
For procurement in clinical research, this evidence supports the selection of evenamide for long-term studies where patient retention is critical, as it predicts a lower dropout rate and better data quality compared to studies using standard antipsychotics.
- [1] Anand, R., Turolla, A., Chinellato, G., Roy, A., & Hartman, R. D. (2025). Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial. International Journal of Neuropsychopharmacology, 28(1), pyae061. View Source
- [2] Lieberman, J. A., Stroup, T. S., McEvoy, J. P., Swartz, M. S., Rosenheck, R. A., Perkins, D. O., ... & Hsiao, J. K. (2005). Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. New England Journal of Medicine, 353(12), 1209-1223. View Source
- [3] Anand, R., Turolla, A., Chinellato, G., Roy, A., & Hartman, R. (2025). Remarkable efficacy of evenamide, a glutamate antagonist, as an add-on to antipsychotics in patients with treatment resistant schizophrenia (TRS): results from a one-year, open-label, dose-comparative, randomized, treatment trial. International Journal of Neuropsychopharmacology, 28(Suppl 1), i351–i352. View Source
